Cas no 1186605-87-7 (Methyl 6-chloro-4-methylpicolinate)

Methyl 6-chloro-4-methylpicolinate is a versatile intermediate in organic synthesis, primarily used in pharmaceutical and agrochemical applications. Its key advantages include a stable picolinate ester structure, which facilitates further functionalization, and the presence of both chloro and methyl substituents, enhancing reactivity in cross-coupling and substitution reactions. The compound exhibits high purity and consistent performance, making it suitable for precision synthesis. Its compatibility with a range of reaction conditions underscores its utility in constructing complex heterocyclic frameworks. The ester group also allows for straightforward hydrolysis or transesterification, broadening its applicability in derivatization processes.
Methyl 6-chloro-4-methylpicolinate structure
1186605-87-7 structure
商品名:Methyl 6-chloro-4-methylpicolinate
CAS番号:1186605-87-7
MF:C8H8ClNO2
メガワット:185.6076
MDL:MFCD14582002
CID:1084408

Methyl 6-chloro-4-methylpicolinate 化学的及び物理的性質

名前と識別子

    • Methyl 6-chloro-4-methylpicolinate
    • Methyl 6-chloro-4-methyl-2-pyridinecarboxylate
    • methyl 6-chloro-4-methyl-pyridine-2-carboxylate
    • Methyl 6-chloro-4-methylpyridine-2-carboxylate
    • RSVVRJLGYCOGDB-UHFFFAOYSA-N
    • 2-Pyridinecarboxylic acid, 6-chloro-4-methyl-, methyl ester
    • MDL: MFCD14582002
    • インチ: 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3
    • InChIKey: RSVVRJLGYCOGDB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C(C([H])([H])[H])=C([H])C(C(=O)OC([H])([H])[H])=N1

計算された属性

  • せいみつぶんしりょう: 185.02444
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • トポロジー分子極性表面積: 39.2

じっけんとくせい

  • 密度みつど: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(2.8 g/l)(25ºC)、
  • PSA: 39.19

Methyl 6-chloro-4-methylpicolinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB439055-1g
Methyl 6-chloro-4-methylpicolinate; .
1186605-87-7
1g
€81.90 2024-04-20
eNovation Chemicals LLC
Y1109100-1g
Methyl 6-chloro-4-methylpyridine-2-carboxylate
1186605-87-7 95%
1g
$550 2024-06-05
eNovation Chemicals LLC
D752767-10g
Methyl 6-chloro-4-methylpicolinate
1186605-87-7 97%
10g
$160 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90800-250mg
Methyl 6-chloro-4-methylpicolinate
1186605-87-7 98%
250mg
¥138.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175697-10g
Methyl 6-chloro-4-methylpicolinate
1186605-87-7 98%
10g
¥921.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AC676-250mg
Methyl 6-chloro-4-methylpicolinate
1186605-87-7 98%
250mg
646CNY 2021-05-08
Chemenu
CM178024-5g
methyl 6-chloro-4-methylpicolinate
1186605-87-7 98%
5g
$421 2021-08-05
abcr
AB439055-5 g
Methyl 6-chloro-4-methylpicolinate; .
1186605-87-7
5g
€317.00 2022-06-02
abcr
AB439055-25g
Methyl 6-chloro-4-methylpicolinate; .
1186605-87-7
25g
€502.10 2024-04-20
A2B Chem LLC
AI11990-1g
Methyl 6-chloro-4-methylpyridine-2-carboxylate
1186605-87-7 98%
1g
$9.00 2024-04-20

Methyl 6-chloro-4-methylpicolinate 関連文献

Methyl 6-chloro-4-methylpicolinateに関する追加情報

Methyl 6-chloro-4-methylpicolinate (CAS No. 1186605-87-7): A Comprehensive Overview

Methyl 6-chloro-4-methylpicolinate (CAS No. 1186605-87-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its chloro and methyl substituents on a picolinic acid backbone, possesses remarkable potential in various biochemical applications. The precise arrangement of these functional groups contributes to its distinctive reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of Methyl 6-chloro-4-methylpicolinate is particularly noteworthy due to its ability to participate in diverse chemical transformations. The presence of a chloro group at the sixth position and a methyl group at the fourth position enhances its versatility, allowing for further functionalization through nucleophilic substitution reactions. This characteristic is particularly useful in the development of novel pharmaceutical agents, where precise control over molecular structure is essential for achieving desired biological activities.

In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of picolinic acid. Research has demonstrated that modifications at specific positions on the picolinic ring can significantly alter the biological profile of the compound. For instance, studies have shown that compounds with chloro and methyl substituents exhibit enhanced binding affinity to certain enzymes and receptors, making them promising candidates for therapeutic intervention.

One of the most compelling aspects of Methyl 6-chloro-4-methylpicolinate is its role as a precursor in the synthesis of more complex pharmacophores. The compound's ability to undergo further functionalization allows chemists to design molecules with tailored properties. For example, researchers have utilized this compound to develop inhibitors targeting specific enzymatic pathways involved in inflammatory responses and metabolic disorders. The chloro and methyl groups serve as handles for introducing additional functional moieties, thereby expanding the chemical space available for drug discovery.

The synthesis of Methyl 6-chloro-4-methylpicolinate typically involves multi-step organic reactions, starting from readily available picolinic acid derivatives. The introduction of the chloro group is often achieved through electrophilic aromatic substitution, while the methyl group can be incorporated via alkylation reactions. These synthetic strategies highlight the compound's accessibility and its potential for large-scale production, which is crucial for both academic research and industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and pharmacological potential of Methyl 6-chloro-4-methylpicolinate. Molecular modeling studies have revealed insights into how the chloro and methyl substituents influence the compound's interactions with biological targets. These findings have guided the design of novel derivatives with improved efficacy and reduced toxicity profiles. Such computational approaches are becoming increasingly integral in drug development pipelines, complementing traditional experimental methods.

The compound's significance extends beyond its role as a synthetic intermediate. It has also been investigated for its potential applications in materials science and agrochemicals. The unique electronic properties conferred by its structural features make it a candidate for developing advanced materials with specialized functions. Additionally, derivatives of this compound have shown promise as bioactive agents in crop protection formulations, offering new solutions for enhancing agricultural productivity.

In conclusion, Methyl 6-chloro-4-methylpicolinate (CAS No. 1186605-87-7) represents a versatile and highly valuable compound in modern chemistry. Its structural features enable diverse chemical transformations, making it an indispensable tool in pharmaceutical synthesis. The ongoing research into its pharmacological properties and synthetic applications underscores its importance in advancing both medicinal chemistry and materials science. As our understanding of its potential continues to grow, so too will its impact on various scientific disciplines.

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